2-Amino-6-methylnicotinic acid

Description

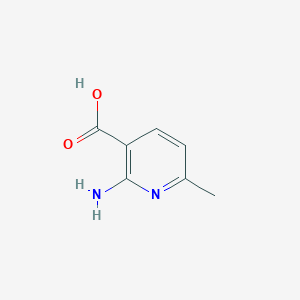

Structure

3D Structure

Properties

IUPAC Name |

2-amino-6-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-4-2-3-5(7(10)11)6(8)9-4/h2-3H,1H3,(H2,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQBYYQRWYONQLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370310 | |

| Record name | 2-AMINO-6-METHYLNICOTINIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

846021-26-9 | |

| Record name | 2-AMINO-6-METHYLNICOTINIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-6-methylnicotinic Acid (CAS 84621-26-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-6-methylnicotinic acid, registered under CAS number 846021-26-9, is a pyridinecarboxylic acid derivative that serves as a valuable building block in synthetic and medicinal chemistry. While its direct biological activities are not extensively documented in publicly available literature, its structural motif is of significant interest in drug discovery. This guide provides a comprehensive overview of its chemical properties, detailed synthesis methodologies, and discusses its potential applications by examining the biological context of structurally related nicotinic acid derivatives. The document is intended to be a foundational resource for researchers utilizing this compound as a chemical intermediate or exploring its potential as a scaffold for novel therapeutic agents.

Chemical Identity and Physicochemical Properties

This compound is a heterocyclic compound featuring a pyridine ring substituted with an amino group at the 2-position, a carboxylic acid group at the 3-position, and a methyl group at the 6-position.[1]

Table 1: Chemical and Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 846021-26-9 | [2][3] |

| Molecular Formula | C₇H₈N₂O₂ | [1] |

| Molecular Weight | 152.15 g/mol | [1] |

| Synonyms | 2-amino-6-methylpyridine-3-carboxylic acid | [1] |

| Appearance | Solid | [1] |

| Purity | Typically ≥97% | [1] |

| Storage | Keep in a dark place, sealed in dry, room temperature conditions. | [4] |

Synthesis and Manufacturing

The synthesis of this compound has been described in patent literature, with a common strategy involving the use of 2-chloro-3-cyano-6-methylpyridine as a starting material. A notable approach is a one-pot synthesis that offers high yield and purity.[5]

One-Pot Synthesis from 2-chloro-3-cyano-6-methylpyridine

This method involves a two-step reaction sequence carried out in a single vessel, which is efficient for industrial-scale production.[5]

Workflow Diagram: One-Pot Synthesis

Caption: One-pot synthesis of this compound.

Detailed Protocol:

-

Amination: 2-chloro-3-cyano-6-methylpyridine is reacted with a 28% aqueous ammonia solution in an autoclave at 170°C for approximately 7 hours. This step converts the chloro and cyano groups to an amino and an amide group, respectively, yielding 2-amino-6-methylnicotinamide.[5]

-

Hydrolysis: After cooling the reaction mixture to room temperature, the ammonia is removed under reduced pressure. A 4M sodium hydroxide solution is then added, and the mixture is heated to 100°C for 5 hours to hydrolyze the amide to a carboxylic acid.[5]

-

Purification: The solution is cooled, and the pH is adjusted to 4-5 with 4N hydrochloric acid, causing the precipitation of this compound. The resulting solid is filtered, washed with water, and dried to yield a high-purity product (e.g., 97.06%).[5]

Biological Context and Potential Applications

While direct and extensive biological activity data for this compound is limited, its role as a "useful research chemical" and a synthetic intermediate suggests its utility in the development of biologically active molecules.[2] The structural features of this compound place it within the broader class of nicotinic acid derivatives, many of which have well-established pharmacological profiles.

Role as a Synthetic Scaffold

This compound serves as a versatile scaffold for the synthesis of more complex molecules. The amino and carboxylic acid functional groups provide reactive handles for derivatization, allowing for the construction of diverse chemical libraries for drug discovery screening. For instance, derivatives of nicotinic acid have been explored for a range of therapeutic applications, including the development of anti-tumor agents.[6] The 2-aminopyridine moiety, a key feature of this compound, is considered a "privileged structure" in medicinal chemistry due to its prevalence in a wide range of biologically active compounds.

Logical Relationship Diagram: From Scaffold to Application

Caption: The role of this compound in a drug discovery workflow.

Insights from Structurally Related Compounds

The biological activities of closely related nicotinic acid derivatives can provide valuable insights into the potential therapeutic areas where this compound could be relevant.

-

6-Aminonicotinamides as Histone Deacetylase (HDAC) Inhibitors: Extensive research on 6-aminonicotinamides has led to the discovery of potent and selective Class I HDAC inhibitors. These compounds have shown efficacy in cancer models, highlighting the potential of the 6-aminonicotinamide core in oncology drug discovery.[7]

-

Esters of 6-Aminonicotinic Acid as 6-Phosphogluconate Dehydrogenase (6PGD) Inhibitors: Esters of 6-aminonicotinic acid have been designed as prodrugs that, upon intracellular hydrolysis and subsequent metabolic conversion, inhibit 6PGD. This enzyme is a potential target in metastatic pancreatic cancer, and these derivatives have shown promise in reversing the epigenetic and gene expression changes associated with metastasis.[8]

-

Anti-tumor Activity of Nicotinoyl Hydrazides: Derivatives of 6-(6-methoxynaphthalen-2-yl)-2-methylnicotinohydrazide have been synthesized and evaluated as anti-tumor modulators of the orphan nuclear receptor Nur77. Some of these compounds exhibited potent anti-proliferative activity against various cancer cell lines.[6]

It is important to note that while these examples demonstrate the potential of the broader class of molecules, the specific biological activity of this compound would need to be determined through direct experimental evaluation.

Conclusion and Future Perspectives

This compound is a readily accessible synthetic building block with significant potential in medicinal chemistry. While a detailed characterization of its own biological activity is not yet available in the public domain, its structural relationship to known bioactive molecules suggests that it is a promising scaffold for the development of novel therapeutics. Future research efforts could focus on the systematic biological evaluation of this compound and its derivatives to explore their potential in areas such as oncology and neuroscience. The synthetic methodologies outlined in this guide provide a solid foundation for the generation of compound libraries for such screening efforts. As the demand for novel chemical entities in drug discovery continues to grow, the utility of versatile scaffolds like this compound is likely to increase.

References

- Google Patents. CN106458908B - The manufacturing method of 2- amino -6- methylnicotinic acids.

-

MDPI. Synthesis and Biological Evaluation of 1-(2-(6-Methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-Substituted Semicarbazides/Thiosemicarbazides as Anti-Tumor Nur77 Modulators. Available at: [Link]

-

PubMed Central. Effects of 6-Aminonicotinic Acid Esters on the Reprogrammed Epigenetic State of Distant Metastatic Pancreatic Carcinoma. Available at: [Link]

-

ResearchGate. (PDF) Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. Available at: [Link]

-

NIH. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Available at: [Link]

-

PubMed. The Discovery of 6-amino Nicotinamides as Potent and Selective Histone Deacetylase Inhibitors. Available at: [Link]

-

MDPI. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Available at: [Link]

-

RSC Publishing. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. Available at: [Link]

-

Drug Hunter. 2025 Medicinal Chemistry Reviews at a Glance. Available at: [Link]

-

MDPI. Feature Reviews in Medicinal Chemistry. Available at: [Link]

-

PubMed. Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group. Available at: [Link]

-

PubMed Central. Privileged Scaffolds for Library Design and Drug Discovery. Available at: [Link]

-

ScienceOpen. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

-

ResearchGate. (PDF) Design, synthesis and pharmacophoric model building of novel substituted nicotinic acid hydrazones with potential antiproliferative activity. Available at: [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. theclinivex.com [theclinivex.com]

- 3. manchesterorganics.com [manchesterorganics.com]

- 4. 846021-26-9|this compound|BLD Pharm [bldpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. The discovery of 6-amino nicotinamides as potent and selective histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of 6-Aminonicotinic Acid Esters on the Reprogrammed Epigenetic State of Distant Metastatic Pancreatic Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of 2-Amino-6-methylnicotinic Acid

This guide provides a comprehensive overview of the chemical properties of 2-Amino-6-methylnicotinic acid (CAS 846021-26-9), a key building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering in-depth insights into its structure, reactivity, synthesis, and analytical characterization.

Introduction: The Significance of a Substituted Nicotinic Acid

This compound, also known as 2-amino-6-methylpyridine-3-carboxylic acid, is a heterocyclic compound featuring a pyridine ring scaffold.[1][2] This strategic arrangement of a carboxylic acid and an amino group on a methylated pyridine core makes it a highly versatile intermediate in the synthesis of complex molecular architectures with potential therapeutic applications. The presence of both acidic and basic functionalities, along with the nuanced electronic effects of the substituents, dictates its unique chemical behavior and reactivity profile.[1] Understanding these properties is paramount for its effective utilization in the design and synthesis of novel chemical entities.

Physicochemical Properties

The physicochemical properties of this compound are fundamental to its handling, formulation, and reactivity. While extensive experimental data for this specific molecule is not widely published, we can infer its properties based on its structure and data from closely related compounds.

| Property | Value/Information | Source/Basis |

| Molecular Formula | C₇H₈N₂O₂ | [1][2] |

| Molecular Weight | 152.15 g/mol | [2] |

| Appearance | White to off-white crystalline powder (inferred) | Based on related aminonicotinic acids[3] |

| Melting Point | >300 °C (for the related 6-Aminonicotinic acid) | [4] |

| Solubility | Expected to be soluble in water and polar organic solvents.[1] The solubility of the related 6-Aminonicotinic acid is approximately 1.0 g/L in water at 20 °C.[5] | Based on its polar functional groups[1] and data for related compounds.[5] |

| pKa | Not experimentally determined. Predicted to have both acidic (carboxylic acid) and basic (amino group and pyridine nitrogen) pKa values. Computational prediction methods can provide estimates.[6][7][8][9][10] | Inferred from functional groups. |

Spectroscopic and Analytical Data

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of the molecule. Predicted mass-to-charge ratios (m/z) for various adducts of 2-amino-6-methylpyridine-3-carboxylic acid are available.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for elucidating the molecular structure. While experimental spectra for the target molecule are not in the public domain, spectral data for the closely related precursor, 2-Amino-6-methylpyridine, can provide indicative chemical shift regions.[14][15]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretches of the amino group, the broad O-H stretch of the carboxylic acid, and the C=O stretch of the carbonyl group.[16]

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of nicotinic acid derivatives.[17][18][19][20][21] A reversed-phase HPLC method with UV detection is a common approach for the analysis of such compounds.

Experimental Protocol: HPLC Analysis of Nicotinic Acid Derivatives

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol.

-

Detection: UV detection at a wavelength suitable for the pyridine chromophore (typically around 260 nm).

-

Sample Preparation: The sample is dissolved in a suitable solvent, such as the mobile phase, and filtered through a 0.45 µm filter before injection.

Chemical Reactivity and Synthesis

The reactivity of this compound is governed by the interplay of its three key structural features: the amino group, the carboxylic acid group, and the pyridine ring.

Reactivity of the Functional Groups

-

Amino Group: The 2-amino group is a nucleophilic center and can undergo reactions typical of aromatic amines, such as acylation, alkylation, and diazotization. It also acts as an activating, ortho-, para-directing group for electrophilic aromatic substitution, though the pyridine nitrogen deactivates the ring towards such reactions.

-

Carboxylic Acid Group: The carboxylic acid functionality can be converted to a variety of derivatives, including esters, amides, and acid chlorides. Esterification and amide bond formation are particularly relevant for modifying the molecule in drug discovery programs.

-

Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The ring itself is generally electron-deficient and thus more susceptible to nucleophilic aromatic substitution, especially when a good leaving group is present at the 2- or 6-position.

Synthesis of this compound

A common synthetic route to this compound involves a one-pot reaction starting from 2-chloro-3-cyano-6-methylpyridine.[22][23] This method is efficient and proceeds through an intermediate amide.

Experimental Protocol: One-Pot Synthesis of this compound[22][23]

-

Step 1: Amination and Hydrolysis of the Nitrile. 2-chloro-3-cyano-6-methylpyridine is reacted with an aqueous ammonia solution in an autoclave at elevated temperature (e.g., 170°C). This step results in the formation of 2-amino-6-methylnicotinamide.

-

Step 2: Hydrolysis of the Amide. After the initial reaction, ammonia is removed from the reaction mixture. A base, such as potassium hydroxide, is then added, and the mixture is heated (e.g., 100°C) to hydrolyze the amide to the corresponding carboxylic acid.

-

Step 3: Work-up and Isolation. The reaction mixture is cooled, and the pH is adjusted to 4-5 with an acid (e.g., hydrochloric acid) to precipitate the product. The resulting solid is filtered, washed with water, and dried to yield this compound.

Visualization of Key Processes

Molecular Structure

Caption: Molecular structure of this compound.

Synthetic Pathway

Caption: One-pot synthesis of this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. Based on data for related aminonicotinic acids, it may cause skin and eye irritation, and may cause respiratory irritation.[3] It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the development of new pharmaceutical agents. Its unique combination of functional groups on a pyridine scaffold provides a rich platform for chemical modification. This guide has provided a detailed overview of its chemical properties, drawing on available data and established chemical principles to offer a comprehensive resource for researchers in the field. Further experimental investigation into its physicochemical properties will undoubtedly enhance its application in innovative research and development endeavors.

References

-

Exploring the Synthesis and Applications of 2-Aminonicotinic Acid. (URL: [Link])

-

HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. SIELC Technologies. (URL: [Link])

-

Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-column Photochemical Derivatization in Foods and Supplements. LCGC International. (URL: [Link])

-

Niacin (Vitamin B3) - A review of analytical methods for use in food. GOV.UK. (URL: [Link])

- Method for producing this compound.

- Exploring 6-Aminonicotinic Acid: Properties and Applic

-

HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. SIELC Technologies. (URL: [Link])

- The manufacturing method of 2- amino -6- methylnicotinic acids.

-

5-Aminonicotinic Acid. PubChem. (URL: [Link])

-

13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000696). Human Metabolome Database. (URL: [Link])

-

Electronic Supplementary Information. The Royal Society of Chemistry. (URL: [Link])

-

2-amino-6-methylpyridine-3-carboxylic acid (C7H8N2O2). PubChemLite. (URL: [Link])

- 2-AMINO-3-(1-IMINOETHYL)-6-METHYLPYRIDINE - Optional[13C NMR]. (URL: not available)

-

Supporting Information. The Royal Society of Chemistry. (URL: [Link])

-

Prediction of pKa values using the PM6 semiempirical method. PMC - NIH. (URL: [Link])

-

Prediction of pKa values using the PM6 semiempirical method [PeerJ Preprints]. (URL: [Link])

- Table of Characteristic IR Absorptions. (URL: not available)

-

6-Aminonicotinic acid. PubChem. (URL: [Link])

-

Comparison of experimental and calculated IR spectra of 2-amino-3-methylpyridine. ResearchGate. (URL: [Link])

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. (URL: [Link])

- (48) methyl-6-methyinicotinate Route of Synthesis. (URL: not available)

-

Prediction of pKa values using the PM6 semiempirical method. ResearchGate. (URL: [Link])

- Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA. (URL: not available)

-

pK a predictions for arsonic acid derivatives. Contrasting M L and DF T - based models. ChemRxiv. (URL: [Link])

-

Prediction of pKa values using the PM6 semiempirical method. ResearchGate. (URL: [Link])

- 1824-81-3 CAS | 2-AMINO-6-METHYLPYRIDINE. (URL: not available)

Sources

- 1. CAS 846021-26-9: 2-amino-6-methylpyridine-3-carboxylic acid [cymitquimica.com]

- 2. 846021-26-9 | this compound - AiFChem [aifchem.com]

- 3. nbinno.com [nbinno.com]

- 4. 6-Aminonicotinic acid | 3167-49-5 [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. Prediction of pKa values using the PM6 semiempirical method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Prediction of pKa values using the PM6 semiempirical method [PeerJ Preprints] [peerj.com]

- 8. researchgate.net [researchgate.net]

- 9. chemrxiv.org [chemrxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. 846021-26-9|this compound|BLD Pharm [bldpharm.com]

- 12. 846021-26-9 | this compound | Amines | Ambeed.com [ambeed.com]

- 13. PubChemLite - 2-amino-6-methylpyridine-3-carboxylic acid (C7H8N2O2) [pubchemlite.lcsb.uni.lu]

- 14. 2-Amino-6-methylpyridine(1824-81-3) 1H NMR spectrum [chemicalbook.com]

- 15. 2-Amino-6-methylpyridine(1824-81-3) 13C NMR spectrum [chemicalbook.com]

- 16. uanlch.vscht.cz [uanlch.vscht.cz]

- 17. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column | SIELC Technologies [sielc.com]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. pickeringlabs.com [pickeringlabs.com]

- 20. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 21. HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column | SIELC Technologies [sielc.com]

- 22. EP3162796A1 - Method for producing this compound - Google Patents [patents.google.com]

- 23. CN106458908B - The manufacturing method of 2- amino -6- methylnicotinic acids - Google Patents [patents.google.com]

2-Amino-6-methylnicotinic acid molecular structure

An In-Depth Technical Guide to 2-Amino-6-methylnicotinic Acid: Structure, Synthesis, and Characterization

Introduction

This compound is a heterocyclic building block of significant interest in the fields of medicinal chemistry and drug development. As a substituted pyridine derivative, its unique arrangement of functional groups—an amino group, a carboxylic acid, and a methyl group on a pyridine core—makes it a versatile scaffold for synthesizing complex molecular architectures. This guide provides a comprehensive technical overview of its molecular structure, established synthetic routes, and the analytical methodologies required for its structural elucidation and purification, tailored for researchers and scientists in chemical and pharmaceutical development.

Molecular Structure and Physicochemical Properties

The foundational attributes of this compound are summarized by its chemical identifiers and core properties. The molecule consists of a pyridine ring substituted at the 2-position with an amino group (-NH₂), at the 3-position with a carboxylic acid group (-COOH), and at the 6-position with a methyl group (-CH₃).

Caption: Molecular Structure of this compound.

Table 1: Core Properties and Identifiers

| Property | Value | Reference(s) |

| IUPAC Name | 2-amino-6-methylpyridine-3-carboxylic acid | [1][] |

| Synonyms | 2-Amino-6-methyl-3-pyridinecarboxylic acid | [1][3] |

| CAS Number | 846021-26-9 | [1][4][5][6] |

| Molecular Formula | C₇H₈N₂O₂ | [1][4][5] |

| Molecular Weight | 152.15 g/mol | [4][5][7] |

| InChI Key | XQBYYQRWYONQLM-UHFFFAOYSA-N | [1][] |

| SMILES | CC1=NC(=C(C=C1)C(=O)O)N | [] |

| Physical Form | Solid | [1] |

Synthetic Pathway and Experimental Protocol

The synthesis of this compound is efficiently achieved through a high-yield, one-pot process starting from 2-chloro-3-cyano-6-methylpyridine.[8][9] This pathway is advantageous as it avoids the isolation of intermediates, thereby streamlining the production process. The reaction proceeds in two primary stages: (a) ammonolysis of the chloro and cyano groups to form an in-situ 2-amino-6-methylnicotinamide intermediate, and (b) subsequent base-catalyzed hydrolysis of the amide to the final carboxylic acid.

Caption: One-pot synthesis workflow for this compound.

Experimental Protocol: One-Pot Synthesis

This protocol is adapted from established and patented methodologies.[8][10]

-

Reaction Setup (Step a): In a high-pressure autoclave, charge 2-chloro-3-cyano-6-methylpyridine (1.0 eq). Add a sufficient volume of 28% aqueous ammonia solution (e.g., ~10-12 mL per gram of starting material).

-

Ammonolysis: Seal the autoclave and heat the reaction mixture to 170°C. Maintain this temperature with stirring for approximately 7-8 hours. The pressure within the vessel will increase significantly; ensure the equipment is rated for such conditions. This step converts the starting material into the 2-amino-6-methylnicotinamide intermediate.

-

Ammonia Removal: After cooling the reaction vessel to room temperature, vent any residual pressure safely. Transfer the reaction solution to a round-bottom flask and remove the excess ammonia under reduced pressure. This step is critical to prevent side reactions during the subsequent hydrolysis.

-

Hydrolysis (Step b): To the resulting solution, add a strong base such as potassium hydroxide (KOH) (approx. 1.5-2.0 eq). Heat the mixture to 100°C and stir for 3-4 hours to facilitate the complete hydrolysis of the amide to the carboxylate salt.

-

Precipitation and Isolation: Cool the reaction mixture to room temperature in an ice bath. Slowly add 4N hydrochloric acid (HCl) dropwise with stirring to adjust the pH to approximately 4-5. The product, this compound, will precipitate out of the solution as a solid.

-

Purification: Collect the precipitated crystals by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove residual salts. Dry the purified product under vacuum to a constant weight. A typical yield for this process is reported to be high, often exceeding 80%, with high purity.[11]

Structural Characterization via Spectroscopy

Table 2: Predicted Spectroscopic Data for Structural Elucidation

| Technique | Feature | Expected Observation and Rationale |

| ¹H NMR | Aromatic Protons | Two signals in the aromatic region (~6.0-8.0 ppm). One proton will appear as a doublet, and the other as a doublet, due to coupling. |

| Methyl Protons | A sharp singlet at ~2.3-2.6 ppm, integrating to 3H, corresponding to the -CH₃ group. | |

| Labile Protons | Two broad singlets, one for the -NH₂ protons (~4.5-5.5 ppm) and one for the -COOH proton (>10 ppm). These are D₂O exchangeable. | |

| ¹³C NMR | Carbonyl Carbon | A signal in the downfield region, typically ~165-175 ppm, for the carboxylic acid carbon. |

| Aromatic Carbons | Five distinct signals in the aromatic region (~110-160 ppm) for the five unique carbons of the pyridine ring. | |

| Methyl Carbon | A signal in the aliphatic region, ~20-25 ppm, for the -CH₃ carbon. | |

| FT-IR | N-H Stretch | Broad absorption bands in the 3300-3500 cm⁻¹ region, characteristic of the primary amine (-NH₂). |

| O-H Stretch | A very broad band from ~2500-3300 cm⁻¹, characteristic of the carboxylic acid hydroxyl group, often overlapping with C-H stretches. | |

| C=O Stretch | A strong, sharp absorption band around 1680-1710 cm⁻¹ corresponding to the carbonyl of the carboxylic acid. | |

| C=C/C=N Stretch | Multiple sharp bands in the 1450-1650 cm⁻¹ region, indicative of the pyridine ring's aromatic framework. | |

| Mass Spec. | Molecular Ion | The molecular ion peak [M]⁺ is expected at an m/z corresponding to its molecular weight, 152.15.[4][5] High-resolution mass spectrometry (HRMS) would confirm the elemental composition C₇H₈N₂O₂. |

Purification by Recrystallization

For applications requiring exceptionally high purity, such as in pharmaceutical synthesis, recrystallization is a standard final purification step. The amphoteric nature of this compound allows for purification based on pH-dependent solubility.

Illustrative Recrystallization Protocol

-

Dissolution: Dissolve the crude product in a minimal amount of a suitable hot solvent. Given its structure, aqueous solutions of dilute base (e.g., 0.1 M NaOH) or acid (e.g., 0.1 M HCl) are effective for initial dissolution. Alternatively, polar organic solvents like ethanol or methanol could be explored.[12]

-

Decolorization: If the solution is colored, add a small amount of activated charcoal and heat briefly. Filter the hot solution through a pad of celite to remove the charcoal and any insoluble impurities.

-

Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. For pH-based methods, slowly neutralize the solution back to the isoelectric point (pH ~4-5) to precipitate the pure compound.

-

Isolation: Once crystallization is complete, cool the flask in an ice bath for 30 minutes to maximize the yield. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Applications and Significance

This compound serves as a crucial intermediate in the synthesis of biologically active compounds.

-

Pharmaceuticals: It is a documented building block for active pharmaceutical ingredients (APIs). Its structure is incorporated into molecules targeting various physiological pathways.[10]

-

Agrochemicals: The pyridine scaffold is prevalent in modern pesticides and herbicides, and this molecule provides a functionalized core for the development of new agrochemicals.[11]

-

Neuromodulation Research: Limited studies suggest that the molecule and its derivatives may interact with neurotransmitter systems, such as nicotinic acetylcholine receptors, making it a compound of interest for neuroscience research and the development of potential anticonvulsant or antipsychotic drugs.[13]

Conclusion

This compound is a well-defined molecular entity whose structure provides a valuable platform for chemical innovation. Its synthesis is robust and high-yielding, and its structure can be unequivocally confirmed through standard spectroscopic methods. The detailed protocols and structural insights provided in this guide offer a solid foundation for researchers and scientists to effectively utilize this versatile compound in drug discovery and materials science.

References

-

1PlusChem LLC. (n.d.). This compound. CAS Number: 846021-26-9. Retrieved from 1PlusChem website. [Link]

- Google Patents. (n.d.). EP3162796A1 - Method for producing this compound.

- Google Patents. (n.d.). CN106458908B - The manufacturing method of 2- amino -6- methylnicotinic acids.

-

EON Biotech. (n.d.). This compound – (846021-26-9). Retrieved from EON Biotech website. [Link]

-

WIPO Patentscope. (n.d.). WO/2015/198486 METHOD FOR PRODUCING this compound. Retrieved from WIPO Patentscope website. [Link]

-

European Patent Office. (2017). EP 3162796 A1 - METHOD FOR PRODUCING this compound. Retrieved from EPO website. [Link]

-

Pan, M.-L., Luo, Y.-H., & Mao, S.-L. (2011). 6-Methylnicotinic acid. Acta Crystallographica Section E: Crystallographic Communications. ResearchGate. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 3. 846021-26-9 | this compound - AiFChem [aifchem.com]

- 4. anaxlab.com [anaxlab.com]

- 5. 1pchem.com [1pchem.com]

- 6. theclinivex.com [theclinivex.com]

- 7. 846021-26-9|this compound|BLD Pharm [bldpharm.com]

- 8. EP3162796A1 - Method for producing this compound - Google Patents [patents.google.com]

- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 10. data.epo.org [data.epo.org]

- 11. CN106458908B - The manufacturing method of 2- amino -6- methylnicotinic acids - Google Patents [patents.google.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Buy this compound | 846021-26-9 [smolecule.com]

2-Amino-6-methylnicotinic acid synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Amino-6-methylnicotinic Acid

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound (CAS: 846021-26-9), a valuable heterocyclic building block in medicinal chemistry and drug development.[1] Nicotinic acid and its derivatives are known to possess a wide range of biological activities, making their synthesis a key focus for researchers. This document details a robust and high-yield one-pot synthesis protocol, explains the chemical principles underpinning the methodology, and outlines a systematic approach to the structural elucidation and purity verification of the final product. It is intended for researchers, chemists, and drug development professionals requiring a practical, in-depth understanding of this compound.

Introduction: Significance of this compound

This compound, also known as 2-amino-6-methylpyridine-3-carboxylic acid, belongs to the pyridine carboxylic acid family.[2] The pyridine ring is a core scaffold in numerous pharmaceuticals and agrochemicals due to its ability to engage in hydrogen bonding and other molecular interactions. The specific arrangement of the amino, methyl, and carboxylic acid groups on this scaffold makes it a versatile intermediate for creating more complex molecules with potential therapeutic applications, including anti-inflammatory agents.

The synthesis route detailed herein is based on a well-documented industrial method that offers high efficiency and purity, starting from a readily available substituted pyridine.[3][4] The subsequent characterization workflow provides a self-validating system to ensure the identity and quality of the synthesized compound, a critical requirement for any application in drug discovery and development.

Section 1: Synthesis of this compound

The selected synthesis is an efficient one-pot, two-step process starting from 2-chloro-3-cyano-6-methylpyridine. This method avoids the need to isolate intermediates, leading to improved yields and operational simplicity. The overall transformation involves a nucleophilic aromatic substitution followed by a nitrile and amide hydrolysis.

Principle and Rationale

The synthesis hinges on two sequential reactions:

-

Amination: The process begins with the displacement of the chlorine atom at the 2-position of the pyridine ring by an amino group. This is a nucleophilic aromatic substitution reaction (SNAr). The reaction is conducted in aqueous ammonia at elevated temperature and pressure, which facilitates the attack of ammonia on the electron-deficient pyridine ring. The electron-withdrawing cyano group further activates the ring towards this substitution. This step converts the starting material into the intermediate, 2-amino-6-methylnicotinamide.

-

Hydrolysis: The second step involves the hydrolysis of both the cyano group (which is converted to an amide in the first step) and the resulting amide to a carboxylic acid. This is achieved by heating with a strong base, such as potassium hydroxide (KOH). Subsequent acidification of the reaction mixture protonates the carboxylate and neutralizes the amino group to its isoelectric point, causing the zwitterionic product to precipitate out of the solution due to its lower solubility.

Experimental Workflow: Synthesis

The following diagram outlines the key stages of the synthesis process.

Caption: One-pot synthesis workflow for this compound.

Detailed Step-by-Step Protocol

This protocol is adapted from methodologies described in patent literature and should be performed by trained personnel with appropriate safety precautions, including the use of a certified autoclave for the high-pressure reaction.[4]

Reagents and Equipment:

-

2-chloro-3-cyano-6-methylpyridine

-

28% Aqueous ammonia solution

-

15% Potassium hydroxide (KOH) solution

-

4N Hydrochloric acid (HCl)

-

Deionized water

-

High-pressure autoclave reactor with stirring

-

Standard laboratory glassware, filtration apparatus, and drying oven

Procedure:

-

Reaction Setup: In a suitable autoclave, charge 2-chloro-3-cyano-6-methylpyridine (e.g., 6.10 g) and 28% aqueous ammonia (e.g., 70 mL).[4]

-

Amination: Seal the autoclave and heat the reaction mixture to 170°C with stirring for 7 hours. The internal pressure will rise significantly; ensure the equipment is rated for the expected conditions.

-

Cooling and Ammonia Removal: After the reaction period, cool the autoclave to room temperature. Carefully vent any residual pressure. Transfer the reaction solution to a round-bottom flask and remove the excess ammonia under reduced pressure. This step is crucial to prevent side reactions during the subsequent hydrolysis.

-

Hydrolysis: To the resulting solution containing the 2-amino-6-methylnicotinamide intermediate, add a 15% potassium hydroxide solution. Heat the mixture at 100°C with stirring for approximately 3 hours to ensure complete hydrolysis of the amide to the carboxylic acid.[3]

-

Precipitation: Cool the reaction solution to room temperature. Slowly add 4N hydrochloric acid dropwise while stirring to adjust the pH to approximately 4-5. The target product will precipitate as a solid.

-

Isolation and Purification: Collect the precipitated crystals by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove residual salts.

-

Drying: Dry the purified solid in a vacuum oven to a constant weight. A typical reaction can yield the final product with high purity (>97%) and good yield (approx. 83%).[4]

Section 2: Characterization

Confirming the identity and purity of the synthesized this compound is essential. A combination of physical and spectroscopic methods provides a comprehensive validation.

Physical Properties and Purity Analysis

-

Appearance: Solid.[2]

-

Molecular Formula: C₇H₈N₂O₂.[2]

-

Molecular Weight: 152.15 g/mol .

-

Melting Point: While no specific value for the title compound is readily available in the searched literature, related isomers like 2-amino-6-methylisonicotinic acid melt at high temperatures (e.g., 250 °C), suggesting the target compound will have a similarly high melting point due to its zwitterionic nature and intermolecular hydrogen bonding.[5]

-

Purity (HPLC): High-Performance Liquid Chromatography (HPLC) is the standard method for assessing purity. As reported in the literature, purities of >97% are achievable with the described synthesis method.[4]

Spectroscopic Analysis Workflow

The following workflow ensures a logical and complete structural elucidation of the synthesized molecule.

Caption: Logical workflow for the characterization of the final product.

Predicted Spectroscopic Data

While experimental spectra for this compound are not widely published, the expected data can be reliably predicted based on its structure and established spectroscopic principles. Commercial suppliers confirm the availability of this data upon request.[6][7]

1. Mass Spectrometry (MS):

-

Method: Electrospray Ionization (ESI-MS) in positive ion mode.

-

Expected Result: A prominent peak for the protonated molecular ion [M+H]⁺ at m/z = 153.16.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Method: KBr pellet or Attenuated Total Reflectance (ATR).

-

Expected Characteristic Absorptions:

-

~3450-3300 cm⁻¹: N-H stretching vibrations (from the -NH₂ group), often appearing as two distinct bands.[8]

-

~3200-2500 cm⁻¹: Broad O-H stretching vibration (from the -COOH group), characteristic of carboxylic acid hydrogen bonding.

-

~1700-1680 cm⁻¹: C=O stretching vibration (from the -COOH group).

-

~1650-1580 cm⁻¹: N-H bending (scissoring) vibration and C=C/C=N ring stretching vibrations.

-

~1400-1200 cm⁻¹: C-O stretching and O-H bending vibrations.

-

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Solvent: DMSO-d₆ (Deuterated dimethyl sulfoxide) is a suitable solvent due to its ability to dissolve the polar compound and the presence of exchangeable protons.

-

¹H NMR (Proton NMR):

-

~δ 8.0-8.2 ppm: 1H, doublet, corresponding to the aromatic proton at C4 (adjacent to the carboxylic acid).

-

~δ 6.5-6.7 ppm: 1H, doublet, corresponding to the aromatic proton at C5 (adjacent to the methyl group).

-

~δ 6.0-7.0 ppm: 2H, broad singlet, corresponding to the two exchangeable protons of the primary amine (-NH₂).

-

~δ 12.0-13.0 ppm: 1H, very broad singlet, corresponding to the exchangeable proton of the carboxylic acid (-COOH).

-

~δ 2.3-2.5 ppm: 3H, singlet, corresponding to the methyl group protons (-CH₃).

-

-

¹³C NMR (Carbon NMR):

-

~δ 168-172 ppm: Carbonyl carbon (C=O) of the carboxylic acid.

-

~δ 158-162 ppm: C2 and C6 carbons of the pyridine ring (attached to N and NH₂).

-

~δ 140-145 ppm: C4 carbon of the pyridine ring.

-

~δ 110-120 ppm: C3 and C5 carbons of the pyridine ring.

-

~δ 20-25 ppm: Methyl carbon (-CH₃).

-

Data Summary Table

| Parameter | Technique | Expected Result |

| Molecular Formula | - | C₇H₈N₂O₂ |

| Molecular Weight | MS (ESI+) | [M+H]⁺ at m/z 153.16 |

| Physical Form | Visual | Solid |

| Purity | HPLC | >97% |

| Functional Groups | FT-IR | N-H (~3400 cm⁻¹), O-H (~3000 cm⁻¹), C=O (~1700 cm⁻¹), C=C/C=N (~1600 cm⁻¹) |

| Proton Environment | ¹H NMR | Signals for aromatic (2), amine (2), acid (1), and methyl (3) protons |

| Carbon Skeleton | ¹³C NMR | 7 distinct signals corresponding to the molecular structure |

Section 3: Safety, Handling, and Storage

-

Safety: Based on data for similar compounds, this compound should be handled with care. It may cause skin and serious eye irritation, as well as respiratory irritation. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

-

Storage: The compound should be stored in a tightly sealed container in a dry, dark place at room temperature to ensure its stability.

Conclusion

This guide provides a detailed and scientifically grounded protocol for the synthesis and characterization of this compound. The described one-pot synthesis from 2-chloro-3-cyano-6-methylpyridine offers an efficient and high-yield route to this valuable chemical intermediate. The comprehensive characterization workflow, combining physical, chromatographic, and spectroscopic techniques, establishes a robust system for verifying the structural integrity and purity of the final product. This information serves as a critical resource for scientists engaged in organic synthesis and pharmaceutical research.

References

-

ChemSynthesis. (2025). 2-amino-6-methylisonicotinic acid - C7H8N2O2, density, melting point, boiling point, structural formula, synthesis. Retrieved from [Link]

- Google Patents. (n.d.). EP3162796A1 - Method for producing this compound.

- Google Patents. (n.d.). CN106458908B - The manufacturing method of 2- amino -6- methylnicotinic acids.

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000696). Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

PubMed. (2021). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Retrieved from [Link]

-

MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (n.d.). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Retrieved from [Link]

Sources

- 1. theclinivex.com [theclinivex.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. rsc.org [rsc.org]

- 4. hmdb.ca [hmdb.ca]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. 846021-26-9|this compound|BLD Pharm [bldpharm.com]

- 7. 846021-26-9 | this compound | Amines | Ambeed.com [ambeed.com]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility Profile of 2-Amino-6-methylnicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Criticality of Solubility Data

In the landscape of pharmaceutical sciences and organic synthesis, the solubility of a compound is a cornerstone physical property that dictates its behavior from initial formulation to its ultimate bioavailability. For a molecule such as 2-amino-6-methylnicotinic acid, a substituted pyridine derivative, understanding its solubility is paramount for applications ranging from reaction chemistry to medicinal applications. This guide provides a comprehensive framework for characterizing the solubility of this compound, offering not just procedural steps but the underlying scientific rationale to empower researchers in their laboratory investigations.

Compound Profile: this compound

Before delving into solubility determination, a foundational understanding of the target molecule is essential.

| Property | Value | Source(s) |

| CAS Number | 846021-26-9 | [1][2][3][4][5] |

| Molecular Formula | C7H8N2O2 | [1][2][4][5] |

| Molecular Weight | 152.15 g/mol | [1][2][5] |

| Physical Form | Solid | [4] |

| Synonyms | 2-amino-6-methylpyridine-3-carboxylic acid | [4] |

The structure of this compound, featuring both an acidic carboxylic acid group and a basic amino group, suggests an amphoteric nature. This duality is a critical consideration for its solubility, indicating that pH will be a dominant factor in its ability to dissolve in aqueous media.

Theoretical Considerations: The "Like Dissolves Like" Principle in Practice

The adage "like dissolves like" provides a preliminary framework for predicting solubility.[6] For this compound, its polar functional groups (carboxylic acid and amino group) suggest a higher affinity for polar solvents. Conversely, the methyl group and the pyridine ring introduce a degree of non-polar character. The interplay of these features will govern its solubility profile.

Factors influencing the solubility of this compound are expected to include:

-

Solvent Polarity: Polar solvents are anticipated to be more effective.

-

Temperature: For most solids, solubility increases with temperature.[6]

-

pH of Aqueous Solutions: The ionization state of the carboxylic acid and amino groups will dramatically alter solubility in water.

A General Framework for Solubility Determination

The following experimental workflow is a robust, self-validating system for characterizing the solubility of an organic compound like this compound. This protocol is synthesized from established methodologies for organic compound identification.[7][8][9]

Figure 1. Experimental workflow for determining the qualitative solubility of this compound.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide to quantitatively and qualitatively assess the solubility of this compound.

Qualitative Solubility Determination[7][8]

This initial screening provides rapid insights into the compound's acidic, basic, or neutral character.

Materials:

-

This compound

-

Small test tubes

-

Vortex mixer

-

Deionized water

-

5% (w/v) Sodium hydroxide (NaOH) solution

-

5% (w/v) Sodium bicarbonate (NaHCO3) solution

-

5% (v/v) Hydrochloric acid (HCl) solution

-

pH indicator strips or a calibrated pH meter

Procedure:

-

Water Solubility:

-

Accurately weigh approximately 25 mg of this compound into a small test tube.

-

Add 0.75 mL of deionized water in 0.25 mL increments, vortexing vigorously for at least 30 seconds after each addition.

-

Observe for complete dissolution. If the compound dissolves, proceed to test the pH of the solution. If it does not, proceed to the acid/base solubility tests.

-

-

Aqueous pH Determination (if water-soluble):

-

Using a pH indicator strip or a calibrated pH meter, determine the pH of the aqueous solution from the previous step.

-

Rationale: An acidic pH would suggest that the carboxylic acid moiety is the dominant factor influencing its properties in water. A basic pH would indicate the amino group's dominance.

-

-

Solubility in 5% NaOH (if water-insoluble):

-

To a fresh 25 mg sample, add 0.75 mL of 5% NaOH solution incrementally, with vigorous mixing.

-

Rationale: NaOH is a strong base that will deprotonate the carboxylic acid, forming a sodium salt. This salt is ionic and expected to be significantly more water-soluble than the neutral compound.[8]

-

-

Solubility in 5% NaHCO3 (if soluble in NaOH):

-

To a fresh 25 mg sample, add 0.75 mL of 5% NaHCO3 solution incrementally, with vigorous mixing.

-

Rationale: Sodium bicarbonate is a weaker base than NaOH. It will only react with relatively strong acids, such as carboxylic acids. This test helps to confirm the presence of the carboxylic acid functionality.[8]

-

-

Solubility in 5% HCl (if water-insoluble):

-

To a fresh 25 mg sample, add 0.75 mL of 5% HCl solution incrementally, with vigorous mixing.

-

Rationale: HCl is a strong acid that will protonate the basic amino group, forming a hydrochloride salt. This ionic salt is expected to be more soluble in the aqueous medium.[8]

-

Quantitative Solubility Determination (Shake-Flask Method)

This method is a gold-standard technique for determining the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO))

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. The amount should be sufficient to ensure that undissolved solid remains.

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Equilibrate for a sufficient period (typically 24-72 hours) to ensure the solution has reached saturation.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

-

Analysis:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Quantify the concentration of this compound using a pre-validated HPLC or UV-Vis spectrophotometry method against a standard curve.

-

-

Data Reporting:

-

Express the solubility in units of mg/mL or mol/L.

-

Anticipated Solubility Profile

While specific experimental data is not publicly available, a predicted solubility profile can be tabulated based on the compound's structure and general chemical principles. This table serves as a template for researchers to populate with their empirical data.

| Solvent | Temperature (°C) | Expected Qualitative Solubility | Quantitative Solubility (mg/mL) |

| Deionized Water (pH ~7) | 25 | Sparingly Soluble | Data to be determined |

| 0.1 M HCl (pH 1) | 25 | Soluble | Data to be determined |

| Phosphate Buffer (pH 7.4) | 25 | Sparingly Soluble | Data to be determined |

| 0.1 M NaOH (pH 13) | 25 | Soluble | Data to be determined |

| Ethanol | 25 | Soluble | Data to be determined |

| Methanol | 25 | Soluble | Data to be determined |

| Acetone | 25 | Slightly Soluble | Data to be determined |

| Dimethyl Sulfoxide (DMSO) | 25 | Very Soluble | Data to be determined |

Conclusion: A Pathway to Comprehensive Characterization

This guide provides a robust framework for the systematic evaluation of the solubility of this compound. By adhering to these detailed protocols, researchers can generate reliable and reproducible solubility data. This information is indispensable for the rational design of formulations, the optimization of synthetic reaction conditions, and the advancement of drug development programs involving this versatile chemical entity. The principles and methodologies outlined herein are foundational to good scientific practice and ensure the integrity of the data generated.

References

-

1PlusChem LLC. 846021-26-9 | this compound.

-

Anax Laboratories. 846021-26-9 | this compound.

-

Clinivex. CAS 846021-26-9 | this compound Supplier.

-

CymitQuimica. This compound.

-

BLD Pharm. 846021-26-9|this compound.

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

-

Scribd. Procedure For Determining Solubility of Organic Compounds | PDF.

-

Experiment: Solubility of Organic & Inorganic Compounds.

-

Chemistry For Everyone. How To Determine Solubility Of Organic Compounds? YouTube, 11 Feb. 2025.

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

Sources

- 1. 1pchem.com [1pchem.com]

- 2. anaxlab.com [anaxlab.com]

- 3. theclinivex.com [theclinivex.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. 846021-26-9|this compound|BLD Pharm [bldpharm.com]

- 6. m.youtube.com [m.youtube.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. scribd.com [scribd.com]

- 9. www1.udel.edu [www1.udel.edu]

An In-Depth Technical Guide to the Biological Activity of 2-Amino-6-methylnicotinic Acid

Foreword for the Research Community

To my colleagues in drug discovery and the broader scientific community, this document serves as a comprehensive technical guide on the biological activities of 2-Amino-6-methylnicotinic acid. As a compound of interest within the nicotinic acid derivative family, it presents intriguing possibilities for therapeutic development. This guide is structured to provide not just a summary of existing knowledge, but a practical framework for its further investigation. We will delve into its hypothesized mechanisms of action, supported by data from structurally similar compounds, and provide detailed, actionable protocols for its empirical validation. It is my hope that this guide will catalyze new research and unlock the full therapeutic potential of this promising molecule.

Introduction to this compound: A Profile

This compound, a derivative of nicotinic acid (Vitamin B3), is a small molecule that has garnered attention in the research community for its potential as a modulator of key biological pathways. Its chemical structure, characterized by a pyridine ring with amino and methyl substitutions, suggests a propensity for interaction with various enzymatic and receptor systems. While direct and extensive research on this specific compound is emerging, its structural similarity to other well-studied nicotinic acid derivatives provides a strong foundation for hypothesizing its biological activities. This guide will focus on two primary areas of interest: its potential as an enzyme inhibitor, specifically of 6-phosphogluconate dehydrogenase (6PGD), and its possible role as a modulator of nicotinic acetylcholine receptors (nAChRs), as well as its potential anticonvulsant properties.

Chemical Properties:

| Property | Value |

| Molecular Formula | C₇H₈N₂O₂ |

| Molecular Weight | 152.15 g/mol |

| CAS Number | 846021-26-9 |

| Appearance | Solid |

Hypothesized Biological Activity and Mechanisms of Action

Based on available literature for related compounds, this compound is postulated to exhibit significant biological effects through at least two distinct mechanisms.

Inhibition of 6-Phosphogluconate Dehydrogenase (6PGD)

A compelling hypothesis for the biological activity of this compound lies in its potential to inhibit 6-phosphogluconate dehydrogenase (6PGD), a key enzyme in the pentose phosphate pathway (PPP). The PPP is a crucial metabolic pathway that provides cells with NADPH and precursors for nucleotide biosynthesis. In many cancer cells, the PPP is upregulated to meet the high demand for these products to support rapid proliferation and combat oxidative stress.

The rationale for this hypothesis is drawn from studies on the closely related compound, 6-aminonicotinic acid. Esters of 6-aminonicotinic acid have been shown to act as intracellular inhibitors of 6PGD.[1] It is proposed that these esters are hydrolyzed within the cell to 6-aminonicotinic acid, which is then converted to 6-amino-NADP+ via the Preiss-Handler pathway. This analog of NADP+ then potently inhibits 6PGD.[1] Given the structural similarity, it is highly probable that this compound follows a similar metabolic activation pathway to inhibit 6PGD.

DOT Diagram: Hypothesized Mechanism of 6PGD Inhibition

Caption: Hypothesized intracellular activation of this compound and subsequent inhibition of 6PGD.

Modulation of Nicotinic Acetylcholine Receptors (nAChRs)

The structural resemblance of this compound to nicotine and other nicotinic compounds suggests a potential interaction with nicotinic acetylcholine receptors (nAChRs). These ligand-gated ion channels are widely expressed in the central and peripheral nervous systems and are involved in a multitude of physiological processes. The use of related compounds as precursors for PET imaging agents to study nAChRs in the brain further supports this hypothesis.[2]

The nature of this interaction, whether as an agonist, antagonist, or allosteric modulator, remains to be elucidated. The presence of the amino and methyl groups on the pyridine ring could significantly influence its binding affinity and functional activity at different nAChR subtypes.

DOT Diagram: Potential Interaction with nAChRs

Caption: Potential modes of action of this compound at nicotinic acetylcholine receptors.

Potential Anticonvulsant Activity

Limited research suggests that this compound may possess anticonvulsant properties.[2] This activity could be mediated through its interaction with nAChRs or potentially through other mechanisms related to neurotransmitter modulation. The evaluation of this compound in preclinical models of seizures is a critical step in validating this potential therapeutic application.

Experimental Protocols for Biological Characterization

To empirically validate the hypothesized biological activities of this compound, the following detailed experimental protocols are provided. These protocols are adapted from established methodologies for similar compounds and should be optimized for the specific experimental conditions.

Protocol for 6-Phosphogluconate Dehydrogenase (6PGD) Inhibition Assay

This protocol describes a colorimetric assay to determine the in vitro inhibitory activity of this compound on 6PGD.

Materials:

-

Recombinant human 6PGD enzyme

-

6-Phosphogluconate (substrate)

-

NADP+ (cofactor)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 10 mM MgCl₂)

-

This compound

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound in the assay buffer to create a range of test concentrations.

-

In a 96-well plate, add the following to each well:

-

Assay buffer

-

Test compound dilution or vehicle control (DMSO)

-

NADP+ solution

-

Recombinant 6PGD enzyme

-

-

Incubate the plate at a controlled temperature (e.g., 37°C) for 10 minutes to allow the compound to interact with the enzyme.

-

Initiate the enzymatic reaction by adding the 6-phosphogluconate substrate to each well.

-

Immediately begin measuring the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes using a microplate reader. The increase in absorbance corresponds to the production of NADPH.

-

Calculate the rate of reaction (V) for each concentration of the test compound.

-

Determine the percentage of inhibition for each concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

DOT Diagram: 6PGD Inhibition Assay Workflow

Caption: Workflow for the in vitro 6PGD enzyme inhibition assay.

Protocol for Nicotinic Acetylcholine Receptor (nAChR) Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for a specific nAChR subtype.

Materials:

-

Cell membranes expressing the nAChR subtype of interest (e.g., from transfected HEK293 cells)

-

Radiolabeled ligand specific for the nAChR subtype (e.g., [³H]epibatidine)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)

-

This compound

-

Non-specific binding control (e.g., a high concentration of a known nAChR ligand like nicotine)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Perform serial dilutions of the compound in the binding buffer.

-

In test tubes, combine:

-

Binding buffer

-

Cell membranes

-

Radiolabeled ligand at a concentration near its Kd

-

Test compound dilution or vehicle control

-

For non-specific binding tubes, add the non-specific binding control instead of the test compound.

-

-

Incubate the tubes at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus.

-

Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the percentage of inhibition of specific binding for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ or Ki value.

Protocol for In Vivo Evaluation of Anticonvulsant Activity

This protocol describes the maximal electroshock (MES) seizure test in mice, a common model for evaluating potential anticonvulsant drugs. All animal procedures should be performed in accordance with approved institutional animal care and use committee (IACUC) protocols.

Materials:

-

Male adult mice (e.g., C57BL/6)

-

This compound

-

Vehicle control (e.g., saline or a suitable solvent)

-

Electroshock apparatus with corneal electrodes

-

Electrode solution (e.g., saline)

Procedure:

-

Dissolve or suspend this compound in the vehicle to the desired concentrations.

-

Administer the test compound or vehicle to groups of mice via a suitable route (e.g., intraperitoneal injection).

-

At the time of peak effect (predetermined in pharmacokinetic studies), apply a drop of electrode solution to the eyes of each mouse.

-

Deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds) through the corneal electrodes.

-

Observe the mice for the presence or absence of a tonic hindlimb extension seizure.

-

Record the number of animals protected from the tonic hindlimb extension in each treatment group.

-

Calculate the percentage of protection for each dose.

-

Determine the ED₅₀ (the dose that protects 50% of the animals) using probit analysis.

Data Synthesis and Future Directions

The biological activity of this compound is a promising area of research with potential therapeutic implications. The hypothesized mechanisms of 6PGD inhibition and nAChR modulation provide a solid framework for initial investigations.

Quantitative Data Summary (Hypothetical):

| Assay | Parameter | Expected Outcome for Active Compound |

| 6PGD Inhibition | IC₅₀ | Low micromolar to nanomolar range |

| nAChR Binding | Ki | Sub-micromolar to low micromolar range |

| MES Seizure Test | ED₅₀ | Dose-dependent protection |

Further research should focus on:

-

Comprehensive Pharmacological Profiling: Evaluating the activity of this compound against a broader panel of enzymes and receptors to determine its selectivity.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency and selectivity.

-

In Vivo Efficacy Studies: Testing the compound in relevant animal models of diseases such as cancer and neurological disorders.

-

Pharmacokinetic and Toxicological Assessment: Determining the absorption, distribution, metabolism, excretion (ADME), and safety profile of the compound.

Conclusion

This compound represents a molecule of significant interest for drug discovery and development. Its potential to inhibit 6PGD and modulate nAChR activity opens up avenues for the treatment of a range of diseases. The experimental protocols provided in this guide offer a clear path for researchers to rigorously evaluate these potential biological activities. Through collaborative and systematic investigation, the scientific community can unlock the full therapeutic potential of this and other related nicotinic acid derivatives.

References

-

Smolecule. (2023, August 15). Buy this compound | 846021-26-9.

-

Clinivex. CAS 846021-26-9 | this compound Supplier.

-

Effects of 6-Aminonicotinic Acid Esters on the Reprogrammed Epigenetic State of Distant Metastatic Pancreatic Carcinoma. PubMed Central.

Sources

2-Amino-6-methylnicotinic acid derivatives and analogs

An In-Depth Technical Guide to 2-Amino-6-methylnicotinic Acid Derivatives and Analogs for Drug Discovery Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound and its analogs, a scaffold of significant interest in modern medicinal chemistry. We will delve into the synthesis, biological activities, and structure-activity relationships (SAR) that make these compounds promising candidates for therapeutic development. The insights and protocols herein are curated for researchers, scientists, and drug development professionals, emphasizing the rationale behind experimental design and providing actionable methodologies.

Introduction: The Significance of the Aminonicotinic Acid Scaffold

The pyridine ring is a privileged structure in medicinal chemistry, found in numerous natural products and pharmaceuticals.[1] Nicotinic acid (Vitamin B3) and its derivatives are fundamental to cellular metabolism and have been explored for a wide range of therapeutic applications, from treating dyslipidemia to exhibiting antimicrobial and anti-inflammatory properties.[2][3][4] The 2-aminonicotinic acid framework, in particular, offers a unique combination of a hydrogen bond donor (amino group) and a carboxylic acid group on a pyridine core, allowing for diverse chemical modifications and interactions with biological targets.[5][6]

The addition of a methyl group at the 6-position, yielding the this compound core, further refines the scaffold's properties. This seemingly simple modification can influence the molecule's planarity, solubility, and metabolic stability, making its derivatives valuable as intermediates for pharmaceuticals, such as the NSAID etoricoxib, and as platforms for discovering novel therapeutic agents.[7] This guide will explore the synthesis and vast biological potential of this versatile chemical family.

Synthesis of the Core Scaffold and Key Derivatives

The efficient synthesis of the this compound core is critical for its exploration in drug discovery. The most common and high-yielding approaches start from readily available pyridine derivatives.

Primary Synthesis from 2-Chloro-3-cyano-6-methylpyridine

A robust and scalable method involves a one-pot synthesis starting from 2-chloro-3-cyano-6-methylpyridine.[8] This process is advantageous as it avoids the isolation of intermediates, improving overall efficiency and yield.

The logical flow of this synthetic pathway is visualized below.

Caption: One-pot synthesis of this compound.

This process first involves a nucleophilic substitution of the chlorine atom with an amino group and subsequent hydrolysis of the nitrile to an amide under high temperature and pressure.[8][9] The ammonia is then removed, and the intermediate amide is hydrolyzed to the target carboxylic acid using a strong base, followed by precipitation upon acidification.[8][9] This method has been reported to produce the final product with high purity (e.g., 97.06%) and good overall yield (e.g., 82.9%).[8][9]

Derivatization Strategies

The true potential of the scaffold is unlocked through derivatization. The amino group, the carboxylic acid, and the pyridine ring itself are all amenable to modification.

-

Amide and Ester Formation: The carboxylic acid is readily converted to esters or amides. For instance, esterification with methanol and a catalytic amount of sulfuric acid yields methyl 6-methylnicotinate, a versatile precursor for D-amino acid oxidase (DAAO) inhibitors.[10][11]

-

Hydrazide and Hydrazone Synthesis: The carboxylic acid can be converted to a hydrazide, which can then be condensed with various aldehydes to create a library of hydrazone derivatives.[1][3] This strategy has been successful in identifying compounds with significant antimicrobial activity.[3][4]

-

Ring Functionalization: While more complex, substitution on the pyridine ring can be achieved. For example, bromination can occur under reflux conditions in glacial acetic acid.[6]

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a remarkable breadth of biological activities, positioning them as promising leads in multiple therapeutic areas.

Central Nervous System (CNS) Disorders

A key area of interest is the development of inhibitors for D-amino acid oxidase (DAAO). DAAO is a flavoenzyme that degrades D-serine, a crucial co-agonist for the NMDA receptor in the brain.[12] NMDA receptor hypofunction is implicated in the pathophysiology of schizophrenia. By inhibiting DAAO, derivatives of this scaffold can increase D-serine levels, enhance NMDA receptor signaling, and potentially alleviate cognitive and negative symptoms of schizophrenia.[11][12] Methyl 6-methylnicotinate serves as a key building block for developing such inhibitors.[11][13]

The mechanism of action for DAAO inhibitors is depicted in the following workflow.

Caption: DAAO inhibition enhances NMDA receptor signaling.

Additionally, some 2-aminonicotinic acid derivatives show neuroprotective properties by reducing oxidative stress and inflammation.[14]

Antimicrobial and Antifungal Activity

Numerous studies have highlighted the antimicrobial potential of this scaffold. Hydrazone derivatives, in particular, have shown promising activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3]

Structure-activity relationship studies on related 2-aminonicotinamide derivatives have identified key features for potent antifungal activity against strains like Candida albicans.[15]

| Compound Type | Target Organism | Activity (MIC) | Reference |

| Nicotinic Acylhydrazone (Cpd 13) | S. epidermidis ATCC 12228 | 1.95 µg/mL | [3] |

| Nicotinic Acylhydrazone (Cpd 13) | S. aureus MRSA ATCC 43300 | 7.81 µg/mL | [3] |

| 1,3,4-Oxadiazoline (Cpd 25) | B. subtilis ATCC 6633 | 7.81 µg/mL | [3] |

| 1,3,4-Oxadiazoline (Cpd 25) | C. albicans ATCC 10231 | 15.62 µg/mL | [3] |

| 2-Aminonicotinamide (Cpd 11g) | Candida spp. | 0.0313 μg/mL (MIC80) | [15] |

The mechanism for some antifungal derivatives is believed to involve the inhibition of glycosylphosphatidylinositol (GPI)-anchored protein biosynthesis, which disrupts the fungal cell wall.[15]

Other Therapeutic Areas

-

Anti-cancer Properties: Initial research suggests some 2-aminonicotinic acid analogs may inhibit the growth of certain cancer cells.[14]

-

Angiotensin II Antagonism: Certain N-alkylated 2-aminonicotinic acid derivatives connected to a biphenyltetrazole moiety have been discovered to be potent angiotensin II antagonists, demonstrating potential for use as antihypertensive agents.[16] One pyridine derivative showed exceptional oral antihypertensive activity with a pA2 of 10.10.[16]

-

Anti-diabetic Effects: Recent studies have identified nicotinic acid derivatives as novel noncompetitive inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion.[17] This suggests a potential role in the management of type 2 diabetes.[17]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold has yielded crucial insights into the structural requirements for biological activity.

-

For Antifungal Activity: In a series of 2-aminonicotinamide derivatives, the presence of a substituted phenylaminomethyl group was found to be critical.[15] Electron-withdrawing substituents, such as fluoro or chloro groups, on the phenyl ring significantly enhance potency, with the ortho and meta positions being more favorable than para.[15]

-

For Angiotensin II Antagonism: In a series of pyridine-based antagonists, alkylation on the exocyclic amino nitrogen (NR') resulted in much higher potency compared to alkylation on the pyridine ring itself.[16]

-

For α-Amylase/α-Glucosidase Inhibition: Exploration of substituents at positions 5 and 6 of the nicotinic acid ring showed that introducing (thio)ether moieties at position 6 can lead to micromolar inhibition values.[17]

The following diagram illustrates a simplified decision-making process based on SAR for antifungal drug design.

Caption: SAR decision tree for antifungal activity.[15]

Key Experimental Protocols

To ensure reproducibility and facilitate further research, this section provides detailed, self-validating protocols for a key synthesis and a representative biological assay.

Protocol: Synthesis of this compound[8][9]

Objective: To synthesize the core scaffold from 2-chloro-3-cyano-6-methylpyridine.

Materials:

-

2-chloro-3-cyano-6-methylpyridine

-

28% Aqueous solution of ammonia

-